InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2
. 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of naphthalene derivatives. It features a tetrahydro-naphthalene structure, which means it possesses a saturated naphthalene ring system. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through various organic reactions involving naphthalene derivatives. Its presence in chemical databases and literature indicates its relevance in research and industrial applications. The compound is cataloged under various identifiers, including its PubChem CID [68480-12-6] .
1-Naphthaleneethanol, 1,2,3,4-tetrahydro- can be classified as:
The synthesis of 1-naphthaleneethanol typically involves hydrogenation processes or other reduction reactions of naphthalene derivatives. Common methods include:
In a typical hydrogenation reaction, naphthalene is dissolved in an appropriate solvent (e.g., ethanol) and treated with hydrogen gas under pressure in the presence of a catalyst. The reaction conditions (temperature, pressure) must be optimized to achieve high yields and selectivity towards the tetrahydro product.
1-Naphthaleneethanol can participate in various chemical reactions typical for alcohols and naphthalene derivatives:
For example, oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction conditions must be controlled to prevent over-oxidation.
The mechanism of action for 1-naphthaleneethanol primarily revolves around its reactivity as an alcohol and its structural properties as a naphthalene derivative.
The stability of the tetrahydronaphthalene structure contributes to its reactivity profile, making it suitable for further functionalization in synthetic pathways.
1-Naphthaleneethanol has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7